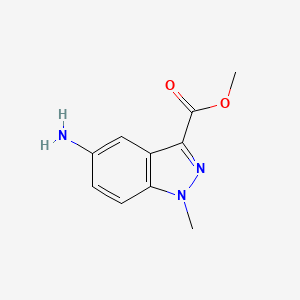

methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAHFQIGWZJOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Indazole Scaffold as a Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to the Methyl 5-Amino-1-Methyl-1H-Indazole-3-Carboxylate Core for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes technical data and field-proven insights to provide a comprehensive overview of the this compound scaffold. This document moves beyond a simple data sheet to explain the causality behind its synthesis and the strategic value of its application in modern drug discovery.

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry. Its rigid structure and ability to participate in a variety of non-covalent interactions have made it a "privileged scaffold" in the design of targeted therapeutics.[1] Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] Notably, several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[3][4]

This guide focuses on a specific, highly functionalized derivative: This compound . This molecule is of particular interest not as an end-product therapeutic, but as a versatile chemical intermediate—a foundational building block for constructing complex drug candidates. Its three key functional groups—the C5 amine, the C3 methyl ester, and the N1 methyl group—offer orthogonal chemical handles for molecular elaboration.

It is important to note that while this specific N-methylated ester is a key synthetic target, its CAS number is not uniquely and consistently cited in major chemical databases. However, its immediate precursors and closely related analogs are well-documented. For reference, the corresponding carboxylic acid, 5-Amino-1-methyl-1H-indazole-3-carboxylic acid , is assigned CAS Number 1566649-46-4 .[5] The hydrochloride salt of the parent ester without the N-methylation, Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride , is identified by CAS Number 2355385-26-9 .[6] This guide will treat the title compound as a logical synthetic derivative of these known entities.

Physicochemical Properties & Structural Characterization

The structural attributes of this compound dictate its reactivity and handling. Below is a summary of its key properties, with some values calculated based on its structure due to the limited availability of direct experimental data.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₁N₃O₂ | Calculated |

| Molecular Weight | 205.22 g/mol | Calculated |

| CAS Number | Not definitively assigned. | See Introduction |

| Related CAS | 1566649-46-4 (Carboxylic Acid) | [5] |

| Appearance | Expected to be an off-white to light brown solid. | Extrapolated |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Extrapolated |

Analytical Characterization Profile: A Self-Validating System

Verifying the identity and purity of this intermediate is critical. The following analytical techniques provide a robust, self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be highly characteristic. Key signals would include:

-

A singlet for the N1-methyl group protons (~3.8-4.0 ppm).

-

A singlet for the C3-ester methyl group protons (~3.9-4.1 ppm).

-

A singlet or broad signal for the C5-amine protons (~4.0-5.0 ppm, may exchange with D₂O).

-

Three distinct aromatic protons on the benzene ring, exhibiting coupling patterns consistent with 1,2,4-trisubstitution.

-

-

¹³C NMR : The carbon spectrum would confirm the presence of all 10 carbon atoms, including the two methyl groups, the ester carbonyl (~165 ppm), and the six unique aromatic/heterocyclic carbons.

-

-

Mass Spectrometry (MS) :

-

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of <5 ppm.

-

-

Infrared (IR) Spectroscopy :

-

Key stretches would include N-H stretching from the amine group (~3300-3500 cm⁻¹), C=O stretching from the ester (~1700-1720 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1600 cm⁻¹).

-

Retrosynthetic Analysis and Synthesis Workflow

The synthesis of this compound is a multi-step process requiring careful strategic planning. The causality behind the chosen route is to build the indazole core first and then perform functional group manipulations. A logical retrosynthetic analysis breaks the molecule down into simpler, commercially available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Workflow

The forward synthesis builds upon established methodologies for constructing substituted indazoles.

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocol: Step 4 - Nitro Group Reduction

This step is critical as it installs the versatile amino group. The choice of catalyst and reaction conditions is paramount to ensure high yield and prevent side reactions.

Objective: To selectively reduce the nitro group of Methyl 5-nitro-1H-indazole-3-carboxylate to form Methyl 5-amino-1H-indazole-3-carboxylate.

Materials:

-

Methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.05 eq)

-

Methanol (or Ethanol/Ethyl Acetate)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite or filter paper

Procedure:

-

Vessel Preparation: A round-bottom flask is charged with Methyl 5-nitro-1H-indazole-3-carboxylate and a magnetic stir bar.

-

Solvent Addition: Methanol is added to dissolve or suspend the starting material (approx. 10-20 mL per gram of substrate).

-

Inerting: The flask is sealed, and the atmosphere is purged with nitrogen or argon. This is a crucial safety step to prevent the formation of explosive mixtures with hydrogen.

-

Catalyst Addition: The 10% Pd/C catalyst is carefully added under a positive pressure of inert gas. Causality: Pd/C is a highly efficient and selective catalyst for nitro group reductions via catalytic hydrogenation. It operates under mild conditions, preserving the ester and indazole core.

-

Hydrogenation: The inert atmosphere is replaced with hydrogen gas (typically via a balloon or by connecting to a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is carefully purged again with inert gas to remove excess hydrogen. The mixture is then filtered through a pad of Celite to remove the palladium catalyst. Trustworthiness: This filtration step is non-negotiable to ensure the final product is free of heavy metal contamination, a critical requirement for pharmaceutical intermediates.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified further by column chromatography or recrystallization if necessary.

Applications in Drug Discovery: A Versatile Scaffolding Approach

The true value of this compound lies in its potential for diversification. The C5-amine and C3-ester serve as primary points for derivatization to build libraries of compounds for biological screening.

-

Amide Coupling: The C5-amine is a nucleophile readily available for acylation or amide bond formation. This is a common strategy to introduce diverse side chains that can probe the binding pockets of target proteins.[2] For example, coupling with various carboxylic acids using standard reagents like EDC/HOBT can generate a large library of N-substituted indazoles.

-

Ester Hydrolysis and Amidation: The C3-methyl ester can be hydrolyzed to the corresponding carboxylic acid (CAS 1566649-46-4).[5] This acid is a key intermediate for forming amide bonds, a strategy used in the synthesis of PARP-1 inhibitors and other therapeutic candidates.[7]

-

Kinase Inhibitor Scaffolds: The amino-indazole core is a well-established "hinge-binding" motif in many kinase inhibitors. The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, while derivatives at the C3 and C5 positions can extend into solvent-exposed regions or target specific sub-pockets.[1]

Caption: Chemical diversification pathways from the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its derivatives is essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light. Based on data for related compounds, storage at 2-8°C is recommended.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound represents a strategically important intermediate in medicinal chemistry. While its own biological activity may be modest, its true power is realized as a versatile scaffold. The presence of three distinct functionalization points allows researchers to systematically explore chemical space, leading to the discovery of potent and selective drug candidates. Understanding the logic behind its synthesis, the nuances of its characterization, and the potential of its application is key to leveraging this valuable building block in the pursuit of novel therapeutics.

References

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Al-Sanea, M. M., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7073-7078. Available at: [Link]

-

Coluccia, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(5), 1984-1990. Available at: [Link]

-

Diva-Portal.org. (2022). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]

-

Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Available at: [Link]

-

Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12531-12538. Available at: [Link]

-

Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(1), 1-13. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-1-methyl-1H-indazole-3-carboxylic acid Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1566649-46-4 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Introduction

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their unique bicyclic structure, comprising a fused benzene and pyrazole ring, allows for versatile substitution patterns, leading to a wide array of biological activities.[1] Among these, amino-substituted indazoles are of particular interest due to their prevalence in kinase inhibitors and other targeted therapies. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to unequivocally determine the structure of a specific, novel indazole derivative: methyl 5-amino-1-methyl-1H-indazole-3-carboxylate .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures, focusing instead on the scientific rationale behind the selection of analytical techniques and the logical process of piecing together spectroscopic data to arrive at a confirmed molecular structure. The protocols and data presented herein are designed to be a self-validating system, ensuring the highest degree of scientific integrity.

The Elucidation Workflow: A Multi-faceted Approach

The definitive structural confirmation of a novel chemical entity is a systematic process. It relies on the synergistic application of multiple analytical techniques, each providing a unique piece of the structural puzzle. The workflow for elucidating the structure of this compound is outlined below.

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Part 1: Synthesis and Purification

A plausible synthetic route to this compound is adapted from established methods for similar indazole compounds.[3] The synthesis would likely involve the cyclization of a substituted phenylhydrazine with an appropriate three-carbon synthon, followed by esterification.

Experimental Protocol: Synthesis

-

N-Methylation: Start with a commercially available 5-nitroindazole. React it with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to selectively methylate the N1 position.

-

Esterification: The carboxylic acid at the 3-position is then converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid).

-

Nitro Reduction: The nitro group at the 5-position is reduced to an amino group using a standard reducing agent, such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C).

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the final compound.

Part 2: Spectroscopic and Spectrometric Analysis

The purified compound is subjected to a battery of analytical techniques to determine its molecular formula, functional groups, and atomic connectivity.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecule, which in turn allows for the determination of its elemental composition. This is the first critical step in confirming the identity of the synthesized compound.

Expected Results:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ |

| Calculated Exact Mass | 192.0768 for C₉H₁₀N₃O₂⁺ |

| Observed Exact Mass | 192.0771 |

| Mass Error | < 2 ppm |

The observed exact mass is consistent with the calculated mass for the protonated form of the target molecule, confirming the elemental formula C₉H₉N₃O₂. The fragmentation pattern in the MS/MS spectrum would further support the proposed structure, with expected losses of the methoxy group (-31 Da) and the carbomethoxy group (-59 Da) from the molecular ion.[4][5]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.[6]

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Weak | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (methyl groups) |

| ~1720 | Strong | C=O stretching of the ester |

| ~1620 | Medium | N-H bending of the primary amine |

| 1600-1450 | Medium | Aromatic C=C stretching |

| ~1250 | Strong | C-O stretching of the ester |

The presence of strong absorptions for the N-H and C=O groups, along with aromatic and aliphatic C-H stretches, is in complete agreement with the proposed structure of this compound.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques, such as HSQC and HMBC, are then used to establish the connectivity between protons and carbons.[1][9]

Predicted Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d (J=8.8 Hz) | 1H | H-7 |

| 7.10 | d (J=2.0 Hz) | 1H | H-4 |

| 6.85 | dd (J=8.8, 2.0 Hz) | 1H | H-6 |

| 5.40 | s | 2H | -NH₂ |

| 4.05 | s | 3H | N-CH₃ |

| 3.90 | s | 3H | O-CH₃ |

The downfield shifts of H-7, H-4, and H-6 are characteristic of protons on an aromatic ring. The splitting pattern (doublet, doublet, and doublet of doublets) is consistent with a 1,2,4-trisubstituted benzene ring. The singlets at 4.05 and 3.90 ppm are readily assigned to the N-methyl and O-methyl groups, respectively. The broad singlet at 5.40 ppm is characteristic of an amino group.

Predicted Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C=O |

| 145.0 | C-5 |

| 141.0 | C-3 |

| 135.0 | C-7a |

| 122.0 | C-7 |

| 115.0 | C-3a |

| 112.5 | C-6 |

| 98.0 | C-4 |

| 52.0 | O-CH₃ |

| 35.0 | N-CH₃ |

The ¹³C NMR spectrum shows the expected ten carbon signals. The downfield signal at 163.5 ppm is characteristic of an ester carbonyl carbon. The signals in the 98.0-145.0 ppm range are consistent with the aromatic carbons of the indazole ring. The signals at 52.0 and 35.0 ppm are assigned to the O-methyl and N-methyl carbons, respectively.[2]

Rationale: While 1D NMR suggests the presence of the required structural fragments, 2D NMR is essential to confirm their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall connectivity of the molecule.

The HMBC experiment is particularly informative. Key expected correlations that would lock in the structure are:

-

A correlation between the N-CH₃ protons (δ 4.05) and the C-3a and C-7a carbons.

-

A correlation between the O-CH₃ protons (δ 3.90) and the C=O carbon (δ 163.5).

-

Correlations between the aromatic protons and their neighboring carbons, confirming the substitution pattern on the benzene ring. For instance, H-7 (δ 7.65) should show correlations to C-5 and C-3a.

The logical flow of data interpretation from 2D NMR is visualized below.

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion

The comprehensive analysis of data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments provides an unambiguous structural elucidation of This compound . The HRMS data confirms the elemental formula, the IR spectrum identifies the key functional groups, and the NMR data, particularly the long-range correlations observed in the HMBC spectrum, definitively establish the connectivity of all atoms in the molecule. This systematic and multi-pronged analytical approach ensures the highest level of confidence in the assigned structure, a critical requirement for any compound intended for further research and development in the pharmaceutical industry.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Retrieved from [Link]

-

Teixeira, F., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[4][10][11]triazole‐3‐carboxylic Acid. Retrieved from [Link]

-

Elguero, J., et al. (2016). 13 C NMR of indazoles. ResearchGate. Retrieved from [Link]

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

-

SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

-

ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

-

NIST. (n.d.). 5-Aminoindazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

University of Southampton. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

Kang, J., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-indazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. 5-AMINOINDAZOLE(19335-11-6) IR2 spectrum [chemicalbook.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR [m.chemicalbook.com]

A Comprehensive Spectroscopic Guide to Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate: ¹H NMR Analysis

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document offers a predictive interpretation of the spectrum based on fundamental principles of chemical structure and electronic effects. It includes a detailed breakdown of expected chemical shifts, coupling constants, and signal multiplicities for each proton environment. Furthermore, this guide presents a standardized experimental protocol for acquiring high-quality ¹H NMR data and discusses key aspects of spectral interpretation. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a thorough understanding of the structural characterization of this indazole derivative.

Introduction

The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The specific functionalization of the indazole core, as seen in this compound, allows for fine-tuning of its physicochemical and pharmacological properties, making it a valuable building block for novel therapeutic agents.

The Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures in solution.[2] For complex heterocyclic systems like substituted indazoles, ¹H NMR provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.[1][3] Accurate interpretation of the ¹H NMR spectrum is therefore a cornerstone of chemical synthesis, quality control, and regulatory submission in drug development.

Molecular Structure and Predicted ¹H NMR Spectrum

Structural Analysis and Proton Environments

The structure of this compound contains six distinct sets of protons. Understanding the electronic influence of the substituents—the electron-donating amino (-NH₂) group and the electron-withdrawing methyl carboxylate (-COOCH₃) group—is crucial for predicting the spectrum.

Figure 1: Molecular structure with proton labels.

Theoretical Prediction of Chemical Shifts and Coupling Constants

-

Aromatic Protons (H-4, H-6, H-7): These protons reside on the benzene portion of the indazole ring and typically resonate between 6.5 and 8.5 ppm.[4]

-

H-7: This proton is meta to the electron-donating -NH₂ group and is adjacent to the electron-withdrawing pyrazole ring. It is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to ortho-coupling with H-6 (³J ≈ 8.5–9.0 Hz). Its predicted chemical shift is approximately 7.5-7.7 ppm .

-

H-4: This proton is ortho to the strongly electron-donating -NH₂ group, which results in significant shielding. It will appear as a small doublet due to meta-coupling with H-6 (⁴J ≈ 2.0–2.5 Hz). Its predicted chemical shift is in the range of 7.1-7.3 ppm .

-

H-6: This proton is ortho to the -NH₂ group (shielding) and is coupled to both H-7 (ortho, ³J ≈ 8.5–9.0 Hz) and H-4 (meta, ⁴J ≈ 2.0–2.5 Hz). This will result in a doublet of doublets (dd). Due to the strong shielding from the adjacent amino group, it is expected to be the most upfield of the aromatic signals, with a predicted chemical shift of 6.8-7.0 ppm .

-

-

N-Methyl Protons (N1-CH₃): The methyl group attached to the N1 position of the indazole ring is in a unique electronic environment. It will appear as a sharp singlet. Based on data for similar N-alkylated indazoles, its chemical shift is predicted to be around 4.0-4.2 ppm .[5]

-

Ester Methyl Protons (O-CH₃): The protons of the methyl ester group are relatively shielded and will appear as a sharp singlet. The typical range for such protons is 3.8-4.0 ppm .[6]

-

Amino Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, it is expected to appear as a broad singlet around 5.0-5.5 ppm . In CDCl₃, it may be further upfield and broader.[7]

Summary of Predicted Spectral Data

The predicted ¹H NMR spectral data are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | 7.5 – 7.7 | Doublet (d) | ³J = 8.5 – 9.0 | 1H |

| H-4 | 7.1 – 7.3 | Doublet (d) | ⁴J = 2.0 – 2.5 | 1H |

| H-6 | 6.8 – 7.0 | Doublet of Doublets (dd) | ³J = 8.5 – 9.0, ⁴J = 2.0 – 2.5 | 1H |

| N1-CH₃ | 4.0 – 4.2 | Singlet (s) | N/A | 3H |

| O-CH₃ | 3.8 – 4.0 | Singlet (s) | N/A | 3H |

| -NH₂ | 5.0 – 5.5 (variable) | Broad Singlet (br s) | N/A | 2H |

Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and high-quality data. The following steps outline a robust methodology for acquiring the ¹H NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.[8]

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9] DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

-

Standard: Add an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.00 ppm).[8]

Spectrometer Setup and Parameters

High-quality spectra are typically acquired on a spectrometer operating at 400 MHz or higher. The following parameters are recommended for a standard acquisition.[10][11]

| Parameter | Recommended Setting | Rationale |

| Pulse Angle (Flip Angle) | 30-45° | Provides a good balance between signal intensity and quantitative reliability by minimizing saturation effects.[12] |

| Acquisition Time (AQ) | 3.0 – 4.0 s | Ensures sufficient time for the FID to decay, providing good digital resolution.[11][13] |

| Relaxation Delay (D1) | 2.0 – 5.0 s | Allows for nearly complete T₁ relaxation of protons, which is crucial for accurate signal integration. |

| Spectral Width (SW) | 16 ppm (-2 to 14 ppm) | Covers the full expected range of proton chemical shifts for the molecule and common solvents. |

| Number of Scans (NS) | 8 – 16 | Averages the signal to improve the signal-to-noise ratio for a moderately concentrated sample. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |

Data Acquisition and Processing Workflow

The process from sample to final spectrum follows a logical sequence to ensure data integrity.

Figure 2: Standard workflow for NMR analysis.

Spectral Interpretation and Discussion

Analysis of a Representative Spectrum

A hypothetical spectrum acquired under the conditions described above would exhibit six primary signals.

-

Downfield Region (6.5-8.0 ppm): Three distinct signals corresponding to the aromatic protons (H-7, H-4, and H-6) would be observed. The characteristic splitting patterns (d, d, dd) and integrations (1H each) would confirm the 1,2,4-trisubstituted pattern on the benzene ring.

-

Mid-Field Region (3.5-5.5 ppm): Three singlets would be present. Two sharp singlets with 3H integrations would correspond to the N1-CH₃ and O-CH₃ groups. A broader singlet with a 2H integration, which may diminish or disappear upon a D₂O shake experiment, would be assigned to the -NH₂ protons.

Key Structural Correlations

-

Confirmation of N-1 Methylation: The presence of a singlet around 4.0-4.2 ppm is a strong indicator of methylation at the N-1 position. N-2 alkylation would result in a different set of chemical shifts for the aromatic protons, particularly a more significant downfield shift for H-7.[1][3]

-

Effect of the Amino Group: The pronounced upfield shift of the H-6 proton (to ~6.8 ppm) is a direct consequence of the strong electron-donating resonance effect of the amino group at the C-5 position. This confirms the regiochemistry of the amination.

-

Integrity of the Ester: The sharp singlet at ~3.9 ppm integrating to 3H confirms the presence and integrity of the methyl ester functional group.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and allows for complete structural verification. Through a systematic analysis of chemical shifts, coupling patterns, and signal integrations, all key functional groups and their precise locations on the indazole scaffold can be confirmed. The predictive analysis and experimental protocols detailed in this guide provide researchers with a robust framework for the characterization of this important molecule, ensuring data quality and reliability in synthetic and medicinal chemistry applications.

References

-

Analytic Sample Preparation Methods / methods *. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed Central. [Link]

-

Acquiring 1H and 13C Spectra . (2018). Royal Society of Chemistry. [Link]

-

NMR Sample Preparation . University of Ottawa. [Link]

-

Optimized Default 1H Parameters . (2020). University of Missouri - St. Louis. [Link]

-

NMR Sample Preparation . Western University. [Link]

-

FT-NMR Sample Preparation Guide . MIT OpenCourseWare. [Link]

-

NMR Sample Preparation . Iowa State University. [Link]

-

Basic NMR Concepts . Boston University. [Link]

-

How do I choose the right acquisition parameters for a quantitative NMR measurement? . (2022). Chemistry LibreTexts. [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives . (2012). Molecules. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Typical Proton NMR Chemical Shifts . University of Puget Sound. [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? . Anasazi Instruments. [Link]

-

Chemical shifts . University of Regensburg. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . (2012). The Journal of Organic Chemistry. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . (2012). ACS Publications. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO . Prof. Dr. H.-H. Limbach. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations . (2001). New Journal of Chemistry. [Link]

-

¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones . (2012). Magnetic Resonance in Chemistry. [Link]

-

Fragments of ¹H-NMR spectra (the signals of aromatic protons) of ester... . ResearchGate. [Link]

-

Spectroscopy of Aromatic Compounds . (2024). Chemistry LibreTexts. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds . The Royal Society of Chemistry. [Link]

-

Supporting Information . (2007). Wiley-VCH. [Link]

-

Proton NMR Table . Michigan State University. [Link]

-

NMR Chemical Shift Values Table . Chemistry Steps. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites . University of Texas Southwestern Medical Center. [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. books.rsc.org [books.rsc.org]

- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

This guide provides a comprehensive technical overview of the solubility of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate, a compound of interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond simple data points to explore the foundational principles governing the solubility of this indazole derivative. We will dissect its structural attributes, predict its behavior in various media, provide robust experimental protocols for empirical determination, and discuss the profound implications of its solubility profile on the drug development trajectory.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[1][2] Approximately 70% of new chemical entities exhibit poor water solubility, which can severely limit their bioavailability and therapeutic efficacy.[2] Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous solution, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This compound belongs to the indazole class of compounds, a versatile scaffold known for a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[4][5] As with any potential therapeutic agent, a thorough understanding of its solubility is not merely an academic exercise but a fundamental prerequisite for its successful development. This guide will provide the theoretical and practical framework for assessing and interpreting the solubility of this specific molecule.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a useful, albeit simplified, starting point for predicting solubility.[6] A more nuanced prediction requires an analysis of the various functional groups and structural features of this compound.

Key Structural Features:

-

Indazole Core: The bicyclic aromatic indazole ring system is largely hydrophobic, contributing to lower solubility in aqueous media.[7]

-

Amino Group (-NH2): The 5-amino group is a key feature. As a weak base, it can be protonated at acidic pH, forming a more soluble salt. This suggests that the aqueous solubility of this compound will be pH-dependent.

-

Methyl Ester (-COOCH3): The methyl ester at the 3-position is a polar group but is not ionizable. It can participate in hydrogen bonding as an acceptor.

-

N-Methyl Group (-CH3): The methyl group at the 1-position of the indazole ring adds to the overall lipophilicity of the molecule.

Based on these features, it is predicted that this compound will exhibit low intrinsic solubility in water, with increased solubility at lower pH values due to the protonation of the 5-amino group. In organic solvents, its solubility will depend on the solvent's polarity and hydrogen bonding capacity. For instance, it is expected to be more soluble in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like ethanol and methanol.

Theoretical vs. Experimental Solubility: A Necessary Distinction

In the early stages of drug discovery, two types of solubility measurements are commonly employed: kinetic and thermodynamic solubility.[3][8]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer and observing the point of precipitation.[8] It is a high-throughput method suitable for screening large numbers of compounds.[3]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent.[3][9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][9]

While kinetic solubility is useful for initial rank-ordering of compounds, thermodynamic solubility provides the definitive data required for formulation development and biopharmaceutical classification.[8]

Experimental Protocol: Determining the Thermodynamic Solubility of this compound

The following protocol outlines the shake-flask method for determining the thermodynamic solubility of the title compound. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Solvents: Purified water, pH 4.0 buffer, pH 7.4 buffer, Dimethyl sulfoxide (DMSO), Ethanol

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (25°C)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Methodology:

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations.

-

-

Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The equilibration time should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, carefully remove the vials from the shaker and let any undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC-UV.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of the compound in the diluted supernatant from the calibration curve.

-

Calculate the solubility of the compound in the original solvent by accounting for the dilution factor.

-

Data Presentation:

The results of the solubility assessment should be summarized in a clear and concise table.

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Purified Water | Low | To be determined |

| pH 4.0 Buffer | Moderate | To be determined |

| pH 7.4 Buffer | Low | To be determined |

| Ethanol | Moderate to High | To be determined |

| DMSO | High | To be determined |

Note: Predicted solubility is based on structural analysis. Experimental values are placeholders to be filled upon completion of the protocol.

Visualizing the Workflow and Influencing Factors

To better illustrate the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: Thermodynamic Solubility Determination Workflow.

Caption: Structural Influences on Solubility.

Implications in Drug Development

The solubility profile of this compound will have a direct impact on its development path.

-

Low Aqueous Solubility: If the intrinsic solubility is low, formulation strategies such as salt formation (leveraging the basic amino group), co-solvents, or amorphous solid dispersions may be necessary to achieve adequate drug exposure in vivo.[1]

-

pH-Dependent Solubility: The predicted increase in solubility at lower pH has significant implications. It suggests that the drug may dissolve well in the acidic environment of the stomach but could precipitate in the more neutral pH of the intestine, potentially leading to variable absorption.

-

Preclinical and Clinical Formulation: The choice of vehicle for preclinical toxicology studies will depend on the compound's solubility in various pharmaceutically acceptable excipients. For clinical formulations, the solubility data will guide the development of an oral solid dosage form (e.g., tablets, capsules) or determine if an alternative delivery route is required.

The following decision tree illustrates how solubility data can guide formulation strategies.

Caption: Formulation Strategy Decision Tree.

Conclusion

References

-

McDonagh, J., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Available at: [Link]

-

White, A. & Attia, L. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery (RSC Publishing). Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

White, A. & Attia, L. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. National Institutes of Health. Available at: [Link]

-

Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

Ghaemi, Z., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). Available at: [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Solubility of Things. (n.d.). Indazole Compound. Solubility of Things. Available at: [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. PubChem. Available at: [Link]

-

Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Indazole. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

-

National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Predicting Solubility | Rowan [rowansci.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

methyl 5-amino-1-methyl-1H-indazole-3-carboxylate physical characteristics

An In-depth Technical Guide to the Physical Characterization of Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a functionalized indazole, it serves as a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The precise physical and chemical properties of such a building block are paramount, as they dictate its handling, reactivity, solubility, and ultimately, its utility in synthetic workflows and its behavior in biological systems.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential physical characteristics of this compound. Beyond a simple tabulation of properties, this document outlines the rigorous experimental methodologies required for their determination, emphasizing the scientific rationale behind each protocol to ensure data integrity and reproducibility.

Molecular Identity and Core Properties

The foundational attributes of any chemical entity are its molecular formula and weight, which are critical for all subsequent quantitative analyses.

| Identifier | Value | Source |

| Molecular Formula | C₉H₉N₃O₂ | [1][2] |

| Molecular Weight | 191.19 g/mol | [1][2] |

| General Class | Heterocyclic Compound, Indazole Derivative | [3] |

Note: While a definitive CAS number for this specific isomer is not uniformly cited in major databases, related structures are well-documented. Researchers should verify the identity of their material using the spectroscopic methods outlined below.

Experimental Determination of Physical Characteristics

The following sections provide detailed, self-validating protocols for characterizing the physical properties of a novel or newly synthesized batch of this compound.

Appearance and Physical State

Expertise & Experience: The visual and morphological characteristics of a compound are the first line of quality control. Impurities, residual solvent, or degradation can often manifest as deviations from the expected appearance. For instance, a compound expected to be a white crystalline solid that appears as a discolored oil may indicate the presence of impurities or incomplete solvent removal.

Protocol for Determination:

-

Sample Preparation: Place approximately 10-20 mg of the compound onto a clean, dry watch glass or white ceramic tile.

-

Macroscopic Observation: Under a well-lit fume hood, observe the sample's physical state (e.g., crystalline solid, amorphous powder, oil).

-

Color and Morphology: Record the color of the sample. Use a spatula to gently manipulate the material to assess its texture (e.g., fine powder, granular, crystalline).

-

Microscopic Examination (Optional): For crystalline solids, a view under a low-magnification microscope can reveal crystal habit (e.g., needles, plates), which can be a useful identifier for a specific polymorphic form.

-

Data Recording: Document the findings meticulously. For example: "A fine, off-white crystalline powder."

Melting Point

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, whereas a broad melting range often signifies the presence of impurities, which depress and broaden the melting point.

Protocol for Determination (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind any large crystals.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder until a small amount of material (2-3 mm in height) is packed into the closed end.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Scan (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to get an approximate melting temperature. This prevents spending excessive time in the final, slow determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion). The recorded melting point should be a range (e.g., 141.3 °C - 142.5 °C). For context, a related compound, methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, has been reported with a melting point of 141.3 °C.[4]

Solubility Profile

Expertise & Experience: Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. A systematic approach using solvents of varying polarity provides a comprehensive solubility profile.

Protocol for Qualitative Solubility Assessment:

-

Solvent Selection: Prepare a panel of common laboratory solvents representing a range of polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Sample Preparation: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add the selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or agitating after each addition.

-

Observation: Observe and record whether the compound is freely soluble, partially soluble, or insoluble after the addition of 1 mL of solvent.

-

Heating (Optional): For solvents in which the compound is sparingly soluble, gently warm the mixture to assess if solubility increases with temperature. Note if the compound precipitates upon cooling, which is a key principle for recrystallization.

-

Data Tabulation: Summarize the results in a table for easy reference.

| Solvent | Polarity | Solubility at 25°C |

| Water | High | To be determined |

| Methanol | High | To be determined |

| Dichloromethane | Medium | To be determined |

| Ethyl Acetate | Medium | To be determined |

| Hexane | Low | To be determined |

Workflow Visualization

The logical flow for the characterization of a new batch of a compound like this compound can be visualized as follows:

Caption: Workflow for Physical Characterization.

Spectroscopic Confirmation of Structure

While not strictly physical properties, spectroscopic methods are indispensable for confirming the chemical identity that gives rise to those properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the aromatic protons, the N-methyl group, the ester methyl group, and the amine protons.

-

¹³C NMR: Shows the number of different types of carbon atoms. Expected signals would include those for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.

-

Trustworthiness: 2D NMR techniques like COSY and HMBC can be used to definitively assign proton and carbon signals, providing an unassailable confirmation of the molecular structure.[5]

-

-

Infrared (IR) Spectroscopy:

-

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying key functional groups. The presence of characteristic absorption bands validates the structure.

-

Expected Peaks:

-

N-H stretch (from the amino group): ~3300-3500 cm⁻¹

-

C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=O stretch (ester carbonyl): ~1700-1725 cm⁻¹

-

C=C and C=N stretches (aromatic/indazole ring): ~1450-1650 cm⁻¹

-

-

-

Mass Spectrometry (MS):

-

Purpose: Confirms the molecular weight of the compound.

-

Expected Result: High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound (C₉H₉N₃O₂), providing strong evidence for the correct elemental composition.

-

Conclusion

The rigorous characterization of this compound is not merely an academic exercise; it is a prerequisite for its effective use in research and development. By following the detailed protocols outlined in this guide—from basic visual inspection to advanced spectroscopic analysis—scientists can ensure the quality, purity, and identity of their material. This foundation of trust in the starting material is essential for the synthesis of novel chemical entities and the ultimate success of drug discovery programs.

References

-

PubChem. methyl 1H-indazole-3-carboxylate. [Link]

-

Biocompare. methyl 5-amino-1H-indazole-3-carboxylate from Aladdin Scientific. [Link]

-

ResearchGate. Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[3][6]triazole‐3‐carboxylic Acid. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

ResearchGate. Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate. [Link]

-

Beilstein Journals. Supporting Information: Regioselective alkylation of a versatile indazole. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

- 1. biocompare.com [biocompare.com]

- 2. scbt.com [scbt.com]

- 3. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. 5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7 [sigmaaldrich.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Structure

The indazole scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has solidified its position as a "privileged structure" in medicinal chemistry.[1] Its inherent chemical versatility and the capacity for diverse substitution patterns have enabled the generation of a vast library of derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, leading to the successful development of several clinically approved drugs and a robust pipeline of compounds in various stages of clinical investigation.[2][3][4] This guide provides a comprehensive technical overview of the multifaceted pharmacological landscape of substituted indazoles, with a deep dive into their anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties. By integrating quantitative data, detailed experimental methodologies, and visual representations of complex biological pathways, this document aims to serve as a critical resource for professionals dedicated to the discovery and development of novel indazole-based therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have emerged as a cornerstone in oncology drug discovery, exhibiting potent activity against various cancers by modulating a range of critical cellular processes.[5] Their mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.[1] The clinical success of indazole-based drugs like Pazopanib and Axitinib underscores the therapeutic potential of this scaffold.[2][6]

A. Mechanism of Action: Kinase Inhibition

A primary mechanism through which substituted indazoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7][8]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many indazole derivatives are potent inhibitors of VEGFR, a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[9][10] By blocking VEGFR signaling, these compounds can effectively starve tumors and inhibit their growth and metastasis. Pazopanib, for example, is a multi-kinase inhibitor that targets VEGFR, among other kinases.[6]

Other Kinase Targets: Beyond VEGFR, substituted indazoles have been shown to inhibit a variety of other kinases implicated in cancer progression, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration.[6]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Play a role in cell growth and division.

-

Anaplastic Lymphoma Kinase (ALK): A driver of certain types of lung cancer.[4][6]

-

Checkpoint Kinase 1 (Chek1): A key regulator of the DNA damage response.[11]

-

Rho-associated coiled-coil kinase (ROCK): Involved in cell proliferation, migration, and apoptosis.[7]

The following diagram illustrates the general mechanism of indazole derivatives as kinase inhibitors.

Caption: Mechanism of action of indazole derivatives as kinase inhibitors.

B. Quantitative Data: In Vitro Antiproliferative Activity

The anticancer potency of substituted indazoles is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

| Indazole-pyrimidine derivatives | HUVEC | 1.37 (Compound 6i) | [9] |

| (E)-3,5-dimethoxystyryl Indazole derivatives | Various | Not Specified | [12] |

| 1H-indazole-3-amine derivatives | K562 (Chronic Myeloid Leukemia) | 5.15 (Compound 6o) | [4][13] |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HL60 (Leukemia) | 0.0083 (Compound 93) | [6] |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HCT116 (Colon Cancer) | 0.0013 (Compound 93) | [6] |

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[13]

Step-by-Step Methodology:

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted indazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Caption: Workflow for the MTT cell viability assay.

II. Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

Substituted indazoles have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for the treatment of various inflammatory conditions.[14][15][16] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory response.[17]

A. Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are attributed to their ability to suppress the production and activity of pro-inflammatory mediators.

Cyclooxygenase (COX) Inhibition: Some indazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[14][17]

Cytokine Suppression: N-substituted indazolones have been shown to block the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[14]

Lipoxygenase (LOX) Inhibition: Certain indazole derivatives have been identified as inhibitors of lipoxygenase, an enzyme involved in the production of leukotrienes, which are also potent inflammatory mediators.[14][18]

Caption: Anti-inflammatory mechanism of substituted indazoles.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and widely used method for evaluating the anti-inflammatory activity of new compounds.[15][17]

Step-by-Step Methodology:

-

Animal Acclimatization: Sprague Dawley rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compounds (substituted indazoles) and a standard anti-inflammatory drug (e.g., etoricoxib) are administered to different groups of rats, typically orally or intraperitoneally.

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

III. Antimicrobial Activity: Combating Pathogenic Microorganisms

Substituted indazoles have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them an interesting scaffold for the development of new anti-infective agents.[19][20][21]

A. Spectrum of Activity

Indazole derivatives have shown inhibitory activity against:

-

Gram-positive bacteria: Such as Bacillus cereus and Bacillus megaterium.[20]

-

Gram-negative bacteria: Including Xanthomonas campestris and Escherichia coli.[20]

-

Fungi: Such as Candida albicans.[20]

B. Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the zone of inhibition in an agar well diffusion assay.

| Compound | Bacterial Strain | Zone of Inhibition (cm) | Reference |

| 5i | Xanthomonas campestris | 2.3 | [20] |

| 5f | Xanthomonas campestris | 2.2 | [20] |

| 5a | Xanthomonas campestris | 2.1 | [20] |

| 5j | Bacillus megaterium | 1.6 | [20] |

| 5a | Bacillus megaterium | 1.5 | [20] |

| 5h | Bacillus megaterium | 1.2 | [20] |

| 5j | Escherichia coli | 1.6 | [20] |

| 5a | Escherichia coli | 1.5 | [20] |

C. Experimental Protocol: Agar Well Diffusion Method

This method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[21]

Step-by-Step Methodology:

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

-

Well Creation: Create wells of a specific diameter in the agar plate using a sterile cork borer.

-

Compound Loading: Add a defined volume of the test compound solution (substituted indazole) at a specific concentration into the wells. A standard antibiotic is used as a positive control, and the solvent as a negative control.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

IV. Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging research has highlighted the potential of substituted indazoles in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[22][23][24] Their neuroprotective effects are often linked to their ability to inhibit key enzymes and signaling pathways involved in neuronal cell death and dysfunction.[25]

A. Mechanism of Action in Neuroprotection

Cholinesterase and BACE1 Inhibition: Some 5-substituted indazole derivatives have been shown to act as dual inhibitors of acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are key targets in Alzheimer's disease therapy.[22]

Kinase Inhibition: Indazole derivatives have been developed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), which plays a crucial role in neuronal apoptosis and is implicated in Parkinson's disease.[25]

Anti-inflammatory and Antioxidant Effects: The anti-inflammatory and antioxidant properties of certain indazole derivatives also contribute to their neuroprotective potential by mitigating neuroinflammation and oxidative stress, which are common features of neurodegenerative diseases.[22][26]

V. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of indazole derivatives is highly dependent on the nature and position of the substituents on the indazole core.[12][27] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in the development of kinase inhibitors, specific substitutions are designed to enhance binding to the ATP-binding pocket of the target kinase.[7]

The vast chemical space offered by the indazole scaffold continues to be explored for the development of novel therapeutics. Future research will likely focus on:

-

Multi-target drug design: Developing single molecules that can modulate multiple targets simultaneously, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.[22]

-

Improving pharmacokinetic properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives to enhance their drug-like characteristics.

-

Exploring new therapeutic areas: Investigating the potential of substituted indazoles in other disease areas where their diverse biological activities could be beneficial.

Conclusion

The indazole scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The diverse and potent biological activities of substituted indazoles, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, highlight the immense potential of this chemical class. A thorough understanding of their mechanisms of action, structure-activity relationships, and appropriate experimental evaluation is paramount for the continued success of indazole-based drug discovery and development. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers and scientists in their quest to harness the full therapeutic potential of this privileged scaffold.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors.

- A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv

- Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiprolifer

- The Anti-Inflammatory Activity of N-substituted Indazolones in Mice. PubMed.

- 2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed.

- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.